3-Ethinylperylen

Übersicht

Beschreibung

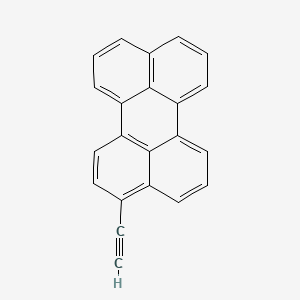

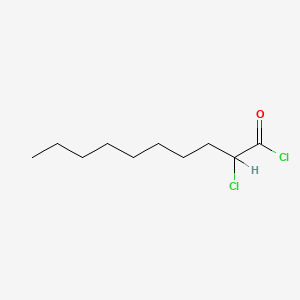

3-Ethynylperylene is an organic compound with the molecular formula C22H12. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where an ethynyl group is attached at the third position of the perylene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and biology .

Wissenschaftliche Forschungsanwendungen

3-Ethynylperylene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: It is employed in the development of fluorescent probes for biological imaging.

Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Wirkmechanismus

Target of Action

3-Ethynylperylene primarily targets the lipid envelope of enveloped viruses . The lipid envelope is a critical component of these viruses, providing a protective layer and playing a key role in the virus’s ability to infect host cells.

Mode of Action

The compound incorporates into both viral and cellular membranes, blocking the entry of the virus into the host cell . Furthermore, 3-Ethynylperylene demonstrates an ability to generate singlet oxygen when exposed to visible light . The rate of singlet oxygen production is positively correlated with antiviral activity, confirming that the inhibition of fusion is primarily due to singlet-oxygen-induced damage to the viral envelope .

Biochemical Pathways

It is known that the compound’s ability to generate singlet oxygen plays a significant role in its antiviral activity . Singlet oxygen is a highly reactive form of oxygen that can cause damage to biological molecules, including lipids, proteins, and nucleic acids. This damage can disrupt the normal function of these molecules, leading to the inactivation of the virus .

Pharmacokinetics

It is known that the compound has poor water solubility , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. Poor water solubility can limit a compound’s bioavailability, potentially reducing its effectiveness.

Result of Action

The primary result of 3-Ethynylperylene’s action is the inactivation of enveloped viruses . By incorporating into viral and cellular membranes and generating singlet oxygen, the compound can block the entry of the virus into the host cell and cause damage to the viral envelope . This leads to the inactivation of the virus, preventing it from infecting host cells and spreading.

Action Environment

The action of 3-Ethynylperylene can be influenced by environmental factors. For example, the compound’s ability to generate singlet oxygen is dependent on exposure to visible light . Therefore, the compound’s antiviral activity could be influenced by light conditions. Additionally, the compound’s poor water solubility could limit its effectiveness in aqueous environments .

Biochemische Analyse

Cellular Effects

Perylenylethynyl derivatives, a group to which 3-Ethynylperylene belongs, have been recognized as broad-spectrum antivirals that target the lipid envelope of enveloped viruses . These compounds incorporate into viral and cellular membranes and block the entry of the virus into the host cell . This suggests that 3-Ethynylperylene could have similar effects on cellular processes.

Molecular Mechanism

The rate of singlet oxygen production is positively correlated with antiviral activity, suggesting that the inhibition of fusion is primarily due to singlet-oxygen-induced damage to the viral envelope . This could provide some insight into the potential molecular mechanisms of 3-Ethynylperylene.

Transport and Distribution

3-Ethynylperylene is soluble in chlorinated organic solvents (DCM, chloroform), moderately soluble in DMF, and has low solubility in alcohols . This suggests that its transport and distribution within cells and tissues could be influenced by these properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylperylene typically involves the Sonogashira coupling reaction. This reaction is performed by reacting 3-iodoperylene with ethynyltrimethylsilane in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in a solvent like dimethylformamide (DMF). The reaction mixture is stirred under an inert atmosphere, usually argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 3-Ethynylperylene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethynylperylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perylenequinones.

Reduction: It can be reduced to form dihydroperylene derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Perylenequinones.

Reduction: Dihydroperylene derivatives.

Substitution: Halogenated or nitrated perylene derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Ethynylperylene

- Perylenequinones

- Perylenediimides

Comparison: Compared to 2-Ethynylperylene, 3-Ethynylperylene exhibits a larger Stokes shift, making it more suitable for certain fluorescence applications. Perylenequinones and perylenediimides, on the other hand, have different functional groups that impart distinct chemical and photophysical properties, making them useful in different contexts .

3-Ethynylperylene stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Eigenschaften

IUPAC Name |

3-ethynylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h1,3-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVKFLKDPQAQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157423 | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132196-66-8 | |

| Record name | 3-Ethynylperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132196668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there challenges in synthesizing 3-ethynylperylene on a larger scale?

A2: Yes, previous synthetic methods for producing 3-ethynylperylene faced limitations in scalability. [] These limitations stemmed from challenges in accessing a key precursor and the low solubility of intermediate compounds. [] This spurred the development of improved large-scale synthesis methods for aUY11 to facilitate further research into its antiviral properties. []

Q2: How does 3-ethynylperylene contribute to material science applications?

A3: 3-Ethynylperylene acts as a building block for creating perylene-substituted organotrialkynyltin compounds. [] These compounds, like C10H20Sp−Sn(C⋮CC4H9)3 (where Sp represents various alkyl spacers), are designed for photosensitizing nanocrystalline tin dioxide materials. [] The perylene unit's photophysical properties make it suitable for capturing light energy and transferring it to the tin dioxide, potentially enabling applications in solar energy conversion or photocatalysis.

Q3: Does the addition of substituents to the perylene core in 3-ethynylperylene derivatives impact their fluorescence properties?

A4: Research indicates that incorporating specific substituents can influence the fluorescence of 3-ethynylperylene derivatives. [] For instance, while the addition of (tricyclohexylstannyl)- or (trialkynylstannyl)alkyl groups doesn't significantly alter fluorescence, introducing ω-(trichlorostannyl)alkyl or 2-stannylethynyl substituents does impact the emission properties. [] This highlights the potential for fine-tuning the photophysical properties of these compounds through structural modifications.

Q4: Can 3-ethynylperylene derivatives act as inhibitors for specific enzymes?

A5: Studies have shown that aryl acetylenes, a class of compounds to which 3-ethynylperylene derivatives belong, can act as mechanism-based irreversible inactivators (suicide inhibitors) of enzymes like benzo(a)pyrene hydroxylase. [] While the precise mechanism for 3-ethynylperylene itself hasn't been fully elucidated, its structural similarity to other aryl acetylenes suggests a potential for similar inhibitory activity.

Q5: Are there computational chemistry approaches used to study 3-ethynylperylene and its derivatives?

A6: While specific computational studies on 3-ethynylperylene weren't explicitly mentioned in the provided abstracts, researchers frequently employ computational chemistry techniques like density functional theory (DFT) calculations to investigate the electronic structure and properties of similar perylene derivatives. [] These calculations can provide insights into their excited-state behavior, redox potentials, and interactions with other molecules, guiding further experimental design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)